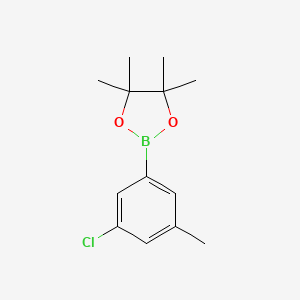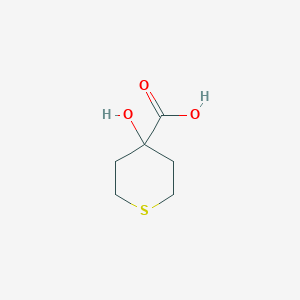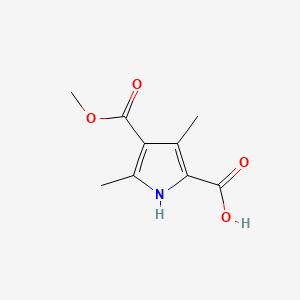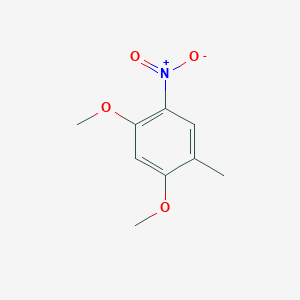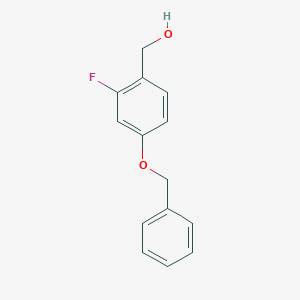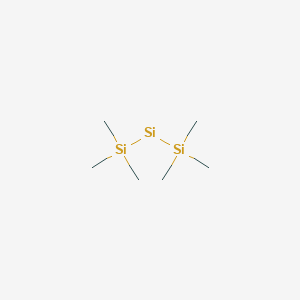
1,1,1,3,3,3-Hexamethyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamethyltrisilane, also known as Bis(trimethylsilyl)amine or HMDS, is a compound used in synthesis . It has the empirical formula C6H19NSi2 and a molecular weight of 161.39 .
Synthesis Analysis
The synthesis of this compound involves the use of metal hydrides such as lithium aluminum hydride, sodium borohydride, lithium hydride, or sodium hydride to reduce 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis
This compound has been used as a reducing agent for the direct synthesis of alkyl halides from aldehydes and for the synthesis of alkyl halides from epoxides . It is also a mild donor of hydride for selective semihydrogenation of acetylenes to olefins .Physical and Chemical Properties Analysis
1,1,1,3,3,3-Hexamethyltrisilazane is a liquid with a boiling point of 126°C at 1013 mbar and a melting point of -82°C . It has a density of 0.78 g/cm3 at 20°C . Its vapor pressure is 20 hPa at 20°C .Scientific Research Applications
Synthesis and Stability
1,1,1,3,3,3-Hexamethyltrisilane is utilized in the synthesis of various silicon-based compounds. A key study by West, Fink, and Michl (1981) showed that irradiation of a compound closely related to hexamethyltrisilane in hydrocarbon solution produces tetramesityldisilene, a stable compound at room temperature with a silicon-silicon double bond. This compound exhibits addition reactions similar to carbon olefins (West, Fink, & Michl, 1981).
Molecular Interactions and Structural Analysis
Bock, Meuret, and Ruppert (1993) reported on the structural properties of hexakis(trimethylsilyl)disilane. Their research highlighted the impact of steric overcrowding by peripheral methyl groups, as seen in the elongation of the central SiSi bond and differing dihedral angles (Bock, Meuret, & Ruppert, 1993).
Photoelectron Spectroscopy
In Declercq et al.'s (1993) study, they explored excimer formation in various pyrenyl-substituted oligosilanes, including 1,3-di(1-pyrenyl)hexamethyltrisilane. Their findings indicated charge-transfer fluorescence and interactions in the excited state, providing insights into the photophysics of these compounds (Declercq et al., 1993).
Silylene Generation and Reactivity
Research by Moiseev and Leigh (2007) involved the photolysis of a derivative of hexamethyltrisilane, leading to the formation of diphenylsilylene and tetraphenyldisilene. This study contributes to the understanding of silylene chemistry, including its generation and reactivity (Moiseev & Leigh, 2007).
NMR Spectroscopy Applications
Winchester and Seymour (2020) utilized NMR spectroscopy to investigate the structure and rotational barriers of the mesityl-silicon bond in a compound similar to hexamethyltrisilane. Their findings contribute to a deeper understanding of the molecular dynamics in silicon-based compounds (Winchester & Seymour, 2020).
Surface Functionalization
Smith and Chen (2008) explored the use of aminosilanes for surface functionalization, addressing issues like the loss of covalently attached silane layers in water. Their research contributes to the development of hydrolytically stable amine-functionalized surfaces, a key aspect in material sciences (Smith & Chen, 2008).
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamethyltrisilane involves the reduction of aryl chlorides to the corresponding arenes, the reduction of unsymmetrical secondary phosphine oxides to secondary phosphine, the reductive cleavage of inert C-O bonds, and the preparation of aldenamines from carboxamides .
Safety and Hazards
Future Directions
Properties
CAS No. |
5089-32-7 |
|---|---|
Molecular Formula |
C6H20Si3 |
Molecular Weight |
176.48 g/mol |
IUPAC Name |
trimethyl(trimethylsilylsilyl)silane |
InChI |
InChI=1S/C6H20Si3/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 |
InChI Key |
OFFVKJINHUQURH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si][Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)[SiH2][Si](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


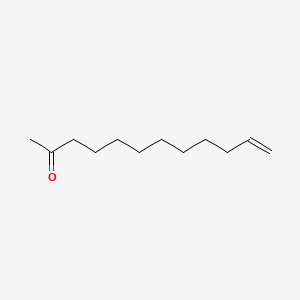
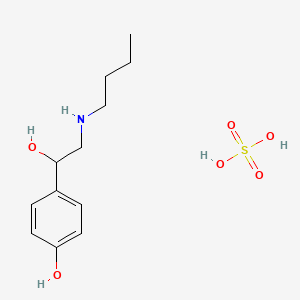
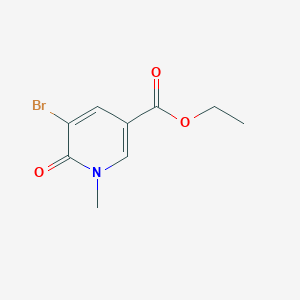
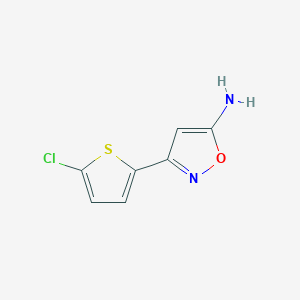
![(4-nitrophenyl)methyl N-[1-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenylbutyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B3053022.png)
